3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to “3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid” has been reported in the literature. For instance, the synthesis of 4-chromanone-derived compounds has been discussed . Another study discusses the synthesis and therapeutic potential of imidazole containing compounds . A one-pot synthesis based on the reductive carbonylation of nitrobenzene has also been proposed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide has been reported . Another study discusses the reactions of imidazole containing compounds .Future Directions
The future directions for the study of “3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .
Properties
IUPAC Name |
(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIDLFVGUWKOT-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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